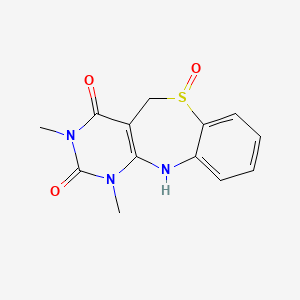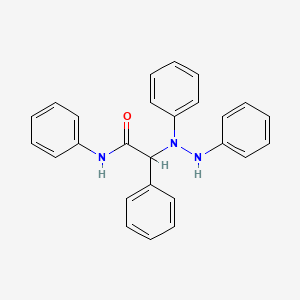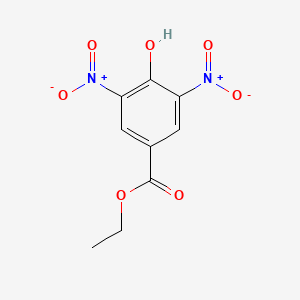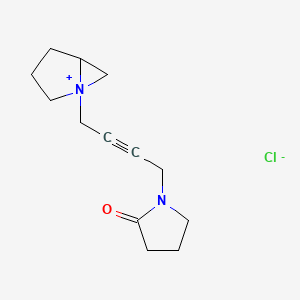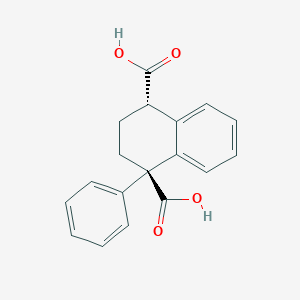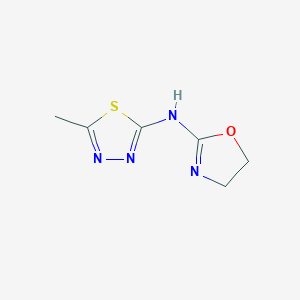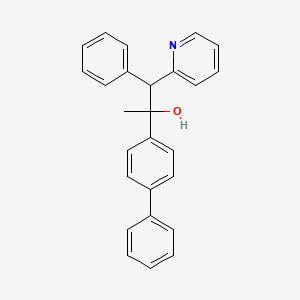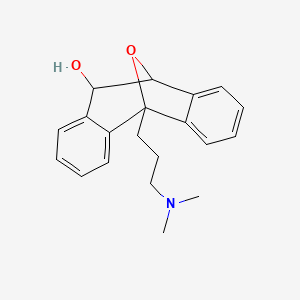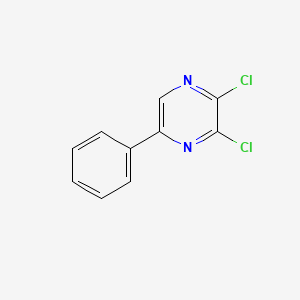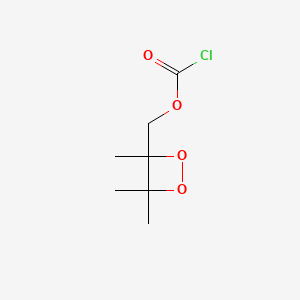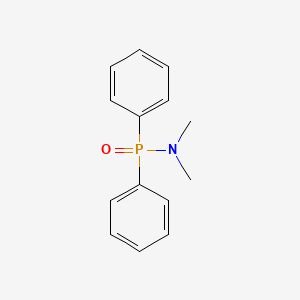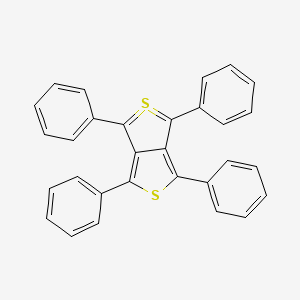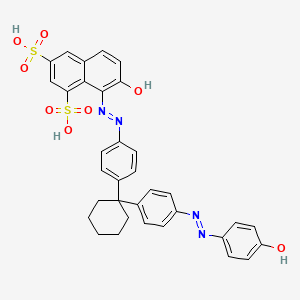
7-Hydroxy-8-((4-(1-(4-((4-hydroxyphenyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-((4-(1-(4-((4-hydroxyphenyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-((4-(1-(4-((4-hydroxyphenyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonic acid involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 4-aminophenol, followed by coupling with 4-hydroxybenzene. The resulting intermediate is then subjected to further reactions with naphthalene-1,3-disulphonic acid under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-((4-(1-(4-((4-hydroxyphenyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
7-Hydroxy-8-((4-(1-(4-((4-hydroxyphenyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its intense coloration. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include redox reactions and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylazo-benzene: A simpler azo compound with similar dyeing properties.
1,3-Naphthalenedisulphonic acid: Shares the naphthalene core structure but lacks the azo groups.
4-Aminophenol: A precursor in the synthesis of the compound.
Uniqueness
7-Hydroxy-8-((4-(1-(4-((4-hydroxyphenyl)azo)phenyl)cyclohexyl)phenyl)azo)naphthalene-1,3-disulphonic acid is unique due to its complex structure, which imparts superior stability and intense coloration compared to simpler azo compounds. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
93919-33-6 |
|---|---|
Molecular Formula |
C34H30N4O8S2 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H30N4O8S2/c39-28-15-13-27(14-16-28)36-35-25-9-5-23(6-10-25)34(18-2-1-3-19-34)24-7-11-26(12-8-24)37-38-33-30(40)17-4-22-20-29(47(41,42)43)21-31(32(22)33)48(44,45)46/h4-17,20-21,39-40H,1-3,18-19H2,(H,41,42,43)(H,44,45,46) |
InChI Key |
FAGWZRMPTWLSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


